molecular formula C21H17ClF6N4O2S2 B2780359 N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide CAS No. 338411-76-0

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide

Cat. No.: B2780359
CAS No.: 338411-76-0
M. Wt: 570.95
InChI Key: VDPXTNGGQZWUTC-UHFFFAOYSA-N
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Description

N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide is a useful research compound. Its molecular formula is C21H17ClF6N4O2S2 and its molecular weight is 570.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis in Pharmaceutical Agents: This compound is a key intermediate in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a specific group bound to a nitrogen atom of pyrrolidine, piperidine, or piperazine moiety, emphasizing the importance of this compound in pharmaceutical synthesis (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Biological and Chemical Research

  • Novel Insecticides Design: Research shows potential for using derivatives of this compound as a lead in new insecticides. They target the serotonin receptor in parasitic nematodes, suggesting a novel approach in pest control (Cai, Li, Fan, Huang, Shao, & Song, 2010).
  • Inhibitor of Secretory Phospholipase A₂: N-(trifluoromethyl-2-pyridinyl)alkane- and arenesulfonamides, synthesized from this compound, demonstrate inhibitory activities against secretory phospholipase A₂. This could have implications in developing treatments for conditions involving this enzyme (Nakayama, Morita, Kimura, Ishihara, Akiba, & Uenishi, 2011).

Antitumor Activity Research

Neurological and Cognitive Research

Properties

IUPAC Name

N-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF6N4O2S2/c22-15-10-14(21(26,27)28)12-29-19(15)32-7-5-31(6-8-32)17-4-3-13(20(23,24)25)11-16(17)30-36(33,34)18-2-1-9-35-18/h1-4,9-12,30H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPXTNGGQZWUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)NS(=O)(=O)C3=CC=CS3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF6N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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